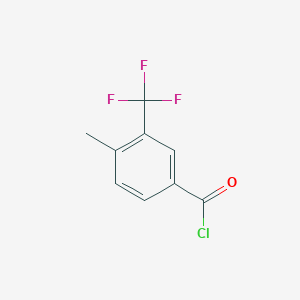

4-Methyl-3-(trifluoromethyl)benzoyl chloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-methyl-3-(trifluoromethyl)benzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClF3O/c1-5-2-3-6(8(10)14)4-7(5)9(11,12)13/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKGAVDJJVMSTSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClF3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50379612 | |

| Record name | 4-Methyl-3-(trifluoromethyl)benzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50379612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

261952-11-8 | |

| Record name | 4-Methyl-3-(trifluoromethyl)benzoyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=261952-11-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methyl-3-(trifluoromethyl)benzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50379612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 261952-11-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Methyl-3-(trifluoromethyl)benzoyl chloride

CAS Number: 261952-11-8

This technical guide provides a comprehensive overview of 4-Methyl-3-(trifluoromethyl)benzoyl chloride, a key intermediate in various chemical syntheses. It is intended for researchers, scientists, and professionals in the field of drug development and fine chemical manufacturing. This document details the compound's properties, synthesis, applications, and safety protocols, presenting data in a structured and accessible format.

Chemical Properties and Identification

This compound is a specialty chemical building block, notable for the presence of both a reactive acyl chloride group and a trifluoromethyl group.[1] These features make it a valuable reagent in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries.[1]

| Property | Value | Reference |

| CAS Number | 261952-11-8 | [2][3] |

| IUPAC Name | This compound | [1][2][4] |

| Synonym | 5-(Chlorocarbonyl)-2-methylbenzotrifluoride | [2] |

| Molecular Formula | C₉H₆ClF₃O | [1][4][5] |

| Molecular Weight | 222.59 g/mol | [1][5] |

| Physical Form | Liquid | [2] |

| InChI Key | KKGAVDJJVMSTSV-UHFFFAOYSA-N | [1][2] |

| Canonical SMILES | CC1=C(C=C(C=C1)C(=O)Cl)C(F)(F)F | [1] |

| Storage Temperature | 2-8°C | [2] |

Safety and Hazard Information

As an acyl chloride, this compound is corrosive and reacts with water.[1] Appropriate safety measures are critical when handling this substance.

| Hazard Information | Details | Reference |

| GHS Pictograms | GHS05 (Corrosion), GHS07 (Exclamation Mark) | [2] |

| Signal Word | Danger | [2] |

| Hazard Statements | H302 (Harmful if swallowed), H314 (Causes severe skin burns and eye damage), H318 (Causes serious eye damage), H335 (May cause respiratory irritation) | [2][6] |

| Precautionary Statements | P260, P264, P271, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P363, P403+P233, P405, P501 | [2][6] |

Handling Precautions:

-

Use only in a well-ventilated area or under a chemical fume hood.[6][7]

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, protective clothing, and eye/face protection.[6][8]

-

Avoid breathing fumes, mist, or vapors.[6]

-

Keep away from water and alcohols, as it reacts readily to release hydrogen chloride gas.[1][8]

-

Store in a dry, cool, and well-ventilated place in a tightly closed container.[6][9]

First Aid Measures:

-

Skin Contact: Immediately remove all contaminated clothing and rinse the skin with plenty of water or shower.[6][9]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[6][9]

-

Inhalation: Move the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor immediately.[6][9]

-

Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[6][9]

Synthesis and Experimental Protocols

The primary method for synthesizing this compound is through the chlorination of its carboxylic acid precursor, 4-methyl-3-(trifluoromethyl)benzoic acid.[1] Chlorinating agents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) are commonly used for this transformation.[1][10]

Detailed Experimental Protocol (General Method):

The following protocol is a generalized procedure based on the synthesis of analogous benzoyl chlorides.[10][11]

-

Preparation: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve the starting material, 4-methyl-3-(trifluoromethyl)benzoic acid, in an anhydrous inert solvent such as dichloromethane.[10][11]

-

Catalyst Addition: Add a catalytic amount of N,N-dimethylformamide (DMF) to the solution.[10][11]

-

Chlorination: Cool the mixture in an ice-water bath (0-10°C).[10] Add the chlorinating agent (e.g., oxalyl chloride or thionyl chloride, typically 1.1-1.2 equivalents) dropwise to the stirred solution.[10][11]

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours (e.g., 4 to 18 hours) until the reaction is complete, which can be monitored by techniques like TLC or GC.[10][11]

-

Work-up: Once the reaction is complete, the solvent and any excess reagent are removed under reduced pressure (rotoevaporation) to yield the crude this compound.[10]

-

Purification: The crude product is often of sufficient purity for subsequent steps. If necessary, further purification can be achieved by vacuum distillation.

Chemical Reactivity and Applications

The high reactivity of the acyl chloride functional group makes this compound a versatile intermediate in organic synthesis.[1] It readily undergoes nucleophilic acyl substitution with a wide range of nucleophiles, including alcohols, amines, and organometallic reagents.

Key Applications:

-

Pharmaceutical Synthesis: As a building block, it is used to introduce the 4-methyl-3-(trifluoromethyl)benzoyl moiety into larger molecules. The trifluoromethyl (-CF₃) group is of particular importance in medicinal chemistry as it can enhance properties such as metabolic stability, lipophilicity, and binding affinity of a drug candidate.[1][12] For instance, the related compound 4-chloro-3-(trifluoromethyl)phenyl isocyanate is a key intermediate in the synthesis of Sorafenib, a multi-kinase inhibitor used to treat cancer.[13]

-

Agrochemicals: Similar to its role in pharmaceuticals, this compound serves as an intermediate in the production of advanced pesticides and herbicides where the trifluoromethyl group can confer desired biological activity and stability.[14]

-

Proteomics Research: The reactive acyl chloride can be used for labeling and modifying proteins, allowing for the study of protein structure and function.[1]

-

Material Science: It may be used in the development of specialty polymers and materials where the incorporation of fluorinated components can enhance thermal stability, chemical resistance, or other physical properties.[1]

References

- 1. Buy this compound | 261952-11-8 [smolecule.com]

- 2. This compound | 261952-11-8 [sigmaaldrich.com]

- 3. This compound | 261952-11-8 [chemicalbook.com]

- 4. pschemicals.com [pschemicals.com]

- 5. scbt.com [scbt.com]

- 6. synquestlabs.com [synquestlabs.com]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

- 10. prepchem.com [prepchem.com]

- 11. 4-(Trifluoromethylthio)benzoyl chloride synthesis - chemicalbook [chemicalbook.com]

- 12. jelsciences.com [jelsciences.com]

- 13. mdpi.com [mdpi.com]

- 14. US4500471A - Preparation of trifluoromethyl-benzoyl halides - Google Patents [patents.google.com]

An In-depth Technical Guide to the Physical Properties of 4-Methyl-3-(trifluoromethyl)benzoyl chloride

This technical guide provides a comprehensive overview of the known physical and chemical properties of 4-Methyl-3-(trifluoromethyl)benzoyl chloride, tailored for researchers, scientists, and professionals in the field of drug development. This document compiles available data into a structured format, outlines relevant experimental methodologies, and includes visualizations to illustrate key processes.

Chemical Identity and Structure

This compound is an organic compound featuring a benzoyl chloride core with both a methyl and a trifluoromethyl substituent on the aromatic ring.[1][2] The presence of the reactive acyl chloride group makes it a valuable intermediate in organic synthesis.[1]

-

IUPAC Name: this compound[1]

-

InChI Key: KKGAVDJJVMSTSV-UHFFFAOYSA-N[1]

-

Canonical SMILES: CC1=C(C=C(C=C1)C(=O)Cl)C(F)(F)F[1]

Quantitative Physical and Chemical Data

The following table summarizes the key physical and chemical properties of this compound.

| Property | Value | Reference |

| Molecular Weight | 222.59 g/mol | [1][2] |

| Appearance | Typically encountered as a liquid | [1] |

| Thermal Decomposition | Onset at 100-120°C | [1] |

| Solubility | ||

| in Dichloromethane | Excellent | [1] |

| in Toluene | High | [1] |

| in Water | Reacts | [1][4] |

Experimental Protocols

3.1. Synthesis of this compound

The primary method for synthesizing this compound is through the chlorination of its carboxylic acid precursor, 4-methyl-3-(trifluoromethyl)benzoic acid.[1] A general and widely used method involves thionyl chloride (SOCl₂).[1][5]

Protocol for Synthesis via Thionyl Chloride:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a gas outlet to neutralize HCl gas, place 4-methyl-3-(trifluoromethyl)benzoic acid.

-

Reagent Addition: Add an excess of thionyl chloride (SOCl₂) to the flask. The reaction can often be performed neat, but an inert solvent like dichloromethane or toluene can also be used.[1]

-

Reaction Conditions: Gently heat the mixture to reflux. The reaction progress can be monitored by the cessation of HCl gas evolution.

-

Work-up: After the reaction is complete, remove the excess thionyl chloride by distillation.

-

Purification: The resulting this compound can be purified by fractional distillation under reduced pressure to yield the final product.[5]

Other chlorinating agents that can be used for the synthesis of acyl chlorides from carboxylic acids include phosphorus(V) chloride (PCl₅) and phosphorus(III) chloride (PCl₃).[5][6]

3.2. Determination of Boiling Point

For liquid compounds like this compound, the boiling point can be determined using the Thiele tube method.[7][8]

Protocol for Boiling Point Determination using a Thiele Tube:

-

Sample Preparation: Fill a small test tube (Durham tube) to about half-full with the liquid sample of this compound.

-

Capillary Tube Insertion: Place a capillary tube, sealed at one end, into the test tube with the open end submerged in the liquid.

-

Apparatus Assembly: Attach the test tube to a thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.

-

Heating: Insert the thermometer and sample assembly into a Thiele tube containing mineral oil, ensuring the sample is fully immersed.

-

Observation: Gently heat the side arm of the Thiele tube. As the temperature rises, a stream of bubbles will emerge from the capillary tube.

-

Boiling Point Reading: Remove the heat source when a steady stream of bubbles is observed. The boiling point is the temperature at which the liquid just begins to enter the capillary tube as the apparatus cools.[7]

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of an acyl chloride from a carboxylic acid, a process applicable to the preparation of this compound.

Caption: General workflow for the synthesis of acyl chlorides.

References

- 1. Buy this compound | 261952-11-8 [smolecule.com]

- 2. scbt.com [scbt.com]

- 3. PubChemLite - this compound (C9H6ClF3O) [pubchemlite.lcsb.uni.lu]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 8. chem.libretexts.org [chem.libretexts.org]

4-Methyl-3-(trifluoromethyl)benzoyl chloride molecular weight and formula

This document provides the fundamental physicochemical properties of 4-Methyl-3-(trifluoromethyl)benzoyl chloride, a key reagent in various chemical syntheses. The data is intended for researchers, scientists, and professionals in the field of drug development and chemical manufacturing.

Core Molecular Information

The essential molecular identifiers and properties for this compound are summarized in the table below. This information is critical for stoichiometric calculations, analytical characterization, and regulatory documentation.

| Property | Value | Reference |

| Molecular Formula | C9H6ClF3O | [1][2] |

| Molecular Weight | 222.59 g/mol | [1][2] |

| CAS Number | 261952-11-8 | [1][2] |

This compound is also known by the alternate name benzoyl chloride, 4-methyl-3-(trifluoromethyl)-.[1] The structural arrangement of its constituent atoms—carbon, hydrogen, chlorine, fluorine, and oxygen—dictates its reactivity and utility in synthetic organic chemistry.

Logical Relationship of Molecular Properties

The molecular formula is the basis from which the molecular weight is calculated. Each element's atomic weight is multiplied by the number of atoms of that element in the formula and summed to give the final molecular weight.

Caption: Relationship between molecular formula and molecular weight.

References

Spectroscopic and Synthetic Overview of 4-Methyl-3-(trifluoromethyl)benzoyl chloride: Data Not Publicly Available

The synthesis of 4-Methyl-3-(trifluoromethyl)benzoyl chloride is generally achieved through the chlorination of its precursor, 4-methyl-3-(trifluoromethyl)benzoic acid, commonly using reagents such as thionyl chloride or oxalyl chloride.[1] However, the spectroscopic characterization of the resulting benzoyl chloride is not detailed in the available literature.

Given the absence of specific data for this compound, this guide will instead provide a comprehensive overview of a closely related and well-characterized isomer, 4-(Trifluoromethyl)benzoyl chloride , as an illustrative example. This will include its spectroscopic data, a detailed experimental protocol for its synthesis, and a workflow diagram as per the requested format.

Illustrative Technical Guide: 4-(Trifluoromethyl)benzoyl chloride

This section provides a detailed look at the spectroscopic data and synthesis of 4-(Trifluoromethyl)benzoyl chloride, a structural isomer of the target compound.

Spectroscopic Data

The following tables summarize the key spectroscopic data for 4-(Trifluoromethyl)benzoyl chloride.

Table 1: NMR Spectroscopic Data for 4-(Trifluoromethyl)benzoyl chloride

| Nucleus | Solvent | Chemical Shift (δ) ppm | Coupling Constant (J) Hz | Multiplicity | Assignment |

| ¹H | CDCl₃ | 8.14 | 8.0 | d | 2 aromatic H |

| 7.68 | 8.0 | d | 2 aromatic H | ||

| ¹³C | CDCl₃ | 165.9 | C=O | ||

| 134.5 | 33 | q | C-CF₃ | ||

| 133.5 | Aromatic CH | ||||

| 130.1 | Aromatic CH | ||||

| 125.5 | 4 | q | Aromatic C | ||

| 123.8 | 271 | q | CF₃ | ||

| ¹⁹F | CDCl₃ | -63.21 | s | CF₃ |

Table 2: Infrared (IR) Spectroscopic Data for 4-(Trifluoromethyl)benzoyl chloride

| Technique | **Wavenumber (cm⁻¹) ** | Assignment |

| Gas Phase | 1780 | C=O stretch |

| 1320 | C-F stretch | |

| 1180 | C-F stretch | |

| 1140 | C-F stretch | |

| 860 | C-H bend (aromatic) |

Table 3: Mass Spectrometry (MS) Data for 4-(Trifluoromethyl)benzoyl chloride

| Technique | m/z | Relative Intensity (%) | Assignment |

| Electron Ionization (EI) | 208 | 35 | [M]⁺ |

| 173 | 100 | [M-Cl]⁺ | |

| 145 | 85 | [M-Cl-CO]⁺ | |

| 95 | 20 | [C₆H₄F]⁺ |

Experimental Protocols

Synthesis of 4-(Trifluoromethyl)benzoyl chloride from 4-(Trifluoromethyl)benzoic acid

This protocol describes a common laboratory-scale synthesis of 4-(trifluoromethyl)benzoyl chloride.

Materials:

-

4-(Trifluoromethyl)benzoic acid

-

Oxalyl chloride

-

N,N-Dimethylformamide (DMF) (catalytic amount)

-

Anhydrous dichloromethane (CH₂Cl₂)

-

Ice-water bath

-

Rotary evaporator

Procedure:

-

A solution of 4-(trifluoromethyl)benzoic acid (1 equivalent) in anhydrous dichloromethane is prepared in a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet.

-

A catalytic amount of N,N-dimethylformamide (a few drops) is added to the solution.

-

The flask is cooled in an ice-water bath to 0°C.

-

Oxalyl chloride (1.1 to 1.5 equivalents) is added dropwise to the stirred solution.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours, or until gas evolution ceases.

-

The solvent and excess oxalyl chloride are removed under reduced pressure using a rotary evaporator to yield the crude 4-(trifluoromethyl)benzoyl chloride.

-

The product can be purified by distillation under reduced pressure.

Synthesis Workflow Diagram

The following diagram illustrates the synthesis of 4-(trifluoromethyl)benzoyl chloride from its corresponding benzoic acid.

Caption: Synthesis workflow for 4-(Trifluoromethyl)benzoyl chloride.

References

In-Depth Technical Guide: Solubility Profile of 4-Methyl-3-(trifluoromethyl)benzoyl Chloride

For the Attention Of: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a detailed overview of the solubility characteristics of 4-Methyl-3-(trifluoromethyl)benzoyl chloride (C₉H₆ClF₃O). Due to the compound's nature as a reactive acyl chloride, quantitative solubility data is not widely published. This document compiles available qualitative data, outlines a standard experimental protocol for solubility determination, and discusses the compound's reactivity and safety considerations. The information herein is intended to support applications in organic synthesis, medicinal chemistry, and materials science.

Introduction to this compound

This compound is a specialized organic compound with the molecular formula C₉H₆ClF₃O and a molecular weight of approximately 222.59 g/mol .[1] Its structure, featuring a benzoyl chloride backbone with methyl and trifluoromethyl substitutions, makes it a valuable intermediate in synthetic chemistry. The reactive acyl chloride group allows for various nucleophilic acyl substitution reactions, while the trifluoromethyl group can enhance the metabolic stability, binding affinity, and lipophilicity of derivative compounds.[1] This makes it a significant building block in the synthesis of novel pharmaceuticals, agrochemicals, and specialty polymers.[1] The compound is primarily synthesized via the chlorination of its carboxylic acid precursor, 4-methyl-3-(trifluoromethyl)benzoic acid, often using thionyl chloride.[1]

Solubility Profile

The compound is noted to have excellent solubility in a variety of common organic solvents, a characteristic attributed to its moderately polar nature and the absence of hydrogen-bonding capabilities.[1]

Table 1: Qualitative Solubility of this compound

| Solvent Class | Specific Solvent | Solubility Description | Rationale & Suitability |

| Chlorinated | Dichloromethane (DCM) | Complete miscibility[1] | The high polarity and aprotic nature of DCM make it an excellent solvent for reactions and handling. |

| Aromatic | Toluene | High solubility[1] | A suitable non-polar, aprotic alternative where chlorinated solvents are not desired. |

| Ethers | Tetrahydrofuran (THF), Diethyl ether | Expected to be soluble | Often used in reactions involving acyl chlorides due to their aprotic nature. |

| Hydrocarbons | Hexane, Heptane | Likely to have lower solubility | Solubility is expected to be limited due to the polarity of the benzoyl chloride group. |

| Protic Solvents | Water, Alcohols (e.g., Methanol, Ethanol) | Reactive, not soluble | Reacts readily via hydrolysis or alcoholysis to form the corresponding carboxylic acid or ester and hydrochloric acid.[1] Should not be used as solvents. |

Experimental Protocol for Solubility Determination

For researchers requiring precise quantitative solubility data, the isothermal shake-flask method is a standard and reliable protocol. The following outlines the general procedure.

Objective: To determine the saturation solubility of this compound in a selected aprotic organic solvent at a constant temperature.

Materials:

-

This compound

-

High-purity anhydrous solvent of choice (e.g., Dichloromethane, Toluene)

-

Scintillation vials or sealed flasks

-

Constant temperature incubator shaker

-

Syringe filters (PTFE, 0.22 µm)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another quantitative analysis method.

Methodology:

-

Preparation of Supersaturated Solution: Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The excess solid ensures that saturation is achieved.

-

Equilibration: Seal the vials tightly to prevent solvent evaporation. Place the vials in an incubator shaker set to a constant temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solute.

-

Phase Separation: After equilibration, cease agitation and allow the vials to rest at the same constant temperature for at least 2 hours to permit the excess solid to settle.

-

Sampling: Carefully withdraw a clear aliquot of the supernatant using a syringe. Immediately pass the aliquot through a syringe filter to remove any undissolved microparticles. This step is critical to prevent overestimation of solubility.

-

Dilution: Accurately dilute the filtered sample with a known volume of the solvent to bring the concentration within the linear range of the analytical instrument.

-

Quantitative Analysis: Analyze the diluted sample using a pre-calibrated HPLC method to determine the precise concentration of the compound.

-

Calculation: Calculate the solubility using the measured concentration and the dilution factor. The result is typically expressed in units of mg/mL or mol/L.

Visualization of Experimental Workflow

The following diagram illustrates the standard workflow for determining compound solubility via the shake-flask method.

Safety and Handling

As an acyl chloride, this compound requires careful handling in a well-ventilated fume hood.

-

Corrosivity: The compound is corrosive and can cause severe skin and eye burns upon contact.[1]

-

Reactivity: It reacts readily with water and other protic solvents, releasing corrosive hydrochloric acid fumes.[1] All glassware and solvents must be anhydrous.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.

Always consult the latest Safety Data Sheet (SDS) before handling this compound.

References

An In-depth Technical Guide on the Thermal Decomposition Behavior of 4-Methyl-3-(trifluoromethyl)benzoyl chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the thermal decomposition behavior of 4-Methyl-3-(trifluoromethyl)benzoyl chloride (4-M3-TBC), a key intermediate in the synthesis of pharmaceuticals and agrochemicals. A thorough understanding of its thermal stability and decomposition pathways is paramount for ensuring safe handling, optimizing reaction conditions, and minimizing the formation of hazardous byproducts. This document outlines the expected thermal properties based on data from analogous compounds, details relevant experimental protocols for thermal analysis, and proposes potential decomposition mechanisms. All quantitative data are presented in structured tables for clarity, and key processes are visualized using diagrams generated with Graphviz.

Introduction

This compound is a substituted aromatic acyl chloride. The presence of the reactive acyl chloride group, a thermally labile moiety, combined with the electron-withdrawing trifluoromethyl group and the electron-donating methyl group on the aromatic ring, results in a complex thermal decomposition profile. Acyl chlorides are known to be susceptible to hydrolysis and can decompose at elevated temperatures. The trifluoromethyl group generally enhances the thermal stability of aromatic compounds, but its interaction with the adjacent methyl and benzoyl chloride functionalities during thermal stress is a key area of investigation.

This guide synthesizes available information to provide a robust framework for researchers working with 4-M3-TBC, enabling informed decisions in process development and safety management.

Thermal Stability and Decomposition Data

While specific experimental data for this compound is limited in publicly accessible literature, the following tables summarize expected quantitative data based on the analysis of structurally similar benzoyl chloride derivatives. These values should be considered illustrative and serve as a baseline for experimental design.

Table 1: Summary of Thermal Decomposition Data (Illustrative)

| Parameter | Value | Technique | Conditions |

| Onset Decomposition Temperature (Tonset) | 100 - 120 °C | DSC | Inert Atmosphere |

| Peak Decomposition Temperature (Tpeak) | ~145 °C | DTG | Inert Atmosphere |

| Mass Loss (Stage 1) | ~35% | TGA | 100 - 180 °C |

| Mass Loss (Stage 2) | ~45% | TGA | 180 - 300 °C |

| Residue at 600 °C | < 10% | TGA | Inert Atmosphere |

Table 2: Predicted Major Decomposition Products

| Product Name | Chemical Formula | Method of Identification |

| Hydrogen Chloride | HCl | TGA-FTIR, GC-MS |

| Carbon Monoxide | CO | TGA-FTIR |

| 4-Methyl-3-(trifluoromethyl)benzoic acid | C₉H₇F₃O₂ | GC-MS (from hydrolysis) |

| Various fluorinated and chlorinated aromatic fragments | - | Pyrolysis-GC-MS |

Experimental Protocols

To determine the precise thermal decomposition behavior of this compound, the following experimental methodologies are recommended.

Thermogravimetric Analysis (TGA)

Objective: To determine the mass loss of the sample as a function of temperature in a controlled atmosphere.

Methodology:

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into an inert crucible (e.g., alumina). Due to its reactivity with moisture, sample handling should be performed in a dry environment (e.g., a glove box).

-

Atmosphere: High-purity nitrogen or argon at a constant flow rate (e.g., 50 mL/min) to maintain an inert environment.

-

Temperature Program:

-

Equilibrate at 30 °C for 5 minutes.

-

Ramp up to 600 °C at a constant heating rate of 10 °C/min.

-

-

Data Analysis: Plot the percentage of mass loss against temperature. The derivative of this curve (DTG) helps to identify the temperatures of the maximum rates of decomposition.

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow to or from the sample as a function of temperature, identifying endothermic and exothermic events such as melting and decomposition.

Methodology:

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: Hermetically seal 2-5 mg of the sample in an aluminum pan inside a dry box to prevent hydrolysis.

-

Reference: An empty, hermetically sealed aluminum pan.

-

Atmosphere: High-purity nitrogen or argon at a constant flow rate (e.g., 50 mL/min).

-

Temperature Program:

-

Equilibrate at 30 °C for 5 minutes.

-

Ramp up to 250 °C at a heating rate of 10 °C/min.

-

-

Data Analysis: Plot the heat flow against temperature. Endothermic and exothermic peaks are indicative of thermal events. The onset temperature of the decomposition is a critical parameter obtained from this analysis.

Evolved Gas Analysis (EGA) using TGA-FTIR or Pyrolysis-GC-MS

Objective: To identify the chemical nature of the volatile products evolved during thermal decomposition.

Methodology for TGA-FTIR:

-

Instrumentation: A thermogravimetric analyzer coupled to a Fourier-transform infrared spectrometer via a heated transfer line.

-

TGA Conditions: Follow the protocol outlined in Section 3.1.

-

FTIR Conditions: The transfer line and gas cell should be heated (e.g., to 200 °C) to prevent condensation of evolved products.[1][2] Continuously collect IR spectra of the evolved gases throughout the TGA run.[1][2]

-

Data Analysis: Correlate the evolution of specific gases (identified by their characteristic IR absorption bands) with the mass loss events observed in the TGA data.

Methodology for Pyrolysis-GC-MS:

-

Instrumentation: A pyrolysis unit directly coupled to a gas chromatograph-mass spectrometer.

-

Sample Preparation: Place a small amount of the sample into a pyrolysis tube.

-

Pyrolysis: Rapidly heat the sample to specific temperatures corresponding to the decomposition stages identified by TGA (e.g., 150 °C and 250 °C) in an inert atmosphere.

-

GC-MS Analysis: The volatile fragments are separated by the GC column and identified by their mass spectra.

Visualizations

Hypothesized Thermal Decomposition Pathway

The thermal decomposition of this compound is likely to proceed through a multi-step mechanism involving the cleavage of the C-Cl bond and subsequent reactions of the resulting benzoyl radical. The presence of the trifluoromethyl and methyl groups will influence the stability of the aromatic ring and the potential for side reactions.

References

chemical structure and IUPAC name of 4-Methyl-3-(trifluoromethyl)benzoyl chloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 4-Methyl-3-(trifluoromethyl)benzoyl chloride, a key reagent in organic synthesis. It covers its chemical identity, structural details, physicochemical properties, a representative synthesis protocol, and its logical role in chemical transformations.

Chemical Identity and Structure

IUPAC Name: this compound[1]

Chemical Structure:

The molecular structure consists of a benzene ring substituted with a methyl group at position 4, a trifluoromethyl group at position 3, and a benzoyl chloride group at position 1.

Physicochemical and Spectroscopic Data

A summary of key quantitative data is presented below. This information is crucial for reaction planning, characterization, and quality control.

| Property | Value |

| Molecular Weight | 222.59 g/mol [1] |

| Monoisotopic Mass | 222.00592 Da[3] |

| Predicted XlogP | 3.7[3] |

Note: Experimental spectroscopic data for this specific isomer is not widely available in public databases. The data for the related compound, 4-(trifluoromethyl)benzoyl chloride, is well-documented and can provide comparative insights.[4][5][6]

Synthesis Protocol

The synthesis of substituted benzoyl chlorides is typically achieved by the chlorination of the corresponding carboxylic acid. Below is a general and representative experimental protocol adapted from the synthesis of a structurally related compound, 4-(trifluoromethyl)benzoyl chloride, which can be modified for the target molecule.[7]

Reaction: 4-Methyl-3-(trifluoromethyl)benzoic acid to this compound.

Materials:

-

4-Methyl-3-(trifluoromethyl)benzoic acid

-

Oxalyl chloride (or Thionyl chloride)

-

N,N-Dimethylformamide (DMF) (catalytic amount)

-

Anhydrous dichloromethane (CH₂Cl₂)

Procedure:

-

A solution of 4-Methyl-3-(trifluoromethyl)benzoic acid in anhydrous dichloromethane is prepared in a flask equipped with a stirrer and under an inert atmosphere (e.g., nitrogen or argon).

-

A catalytic amount of DMF (e.g., a few drops) is added to the solution.

-

The solution is cooled in an ice bath to 0-10°C.

-

Oxalyl chloride (approximately 1.1 to 1.2 molar equivalents) is added dropwise to the stirred solution.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and is stirred for several hours (e.g., 18 hours) until the evolution of gas ceases.[7]

-

The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or infrared spectroscopy (monitoring the disappearance of the carboxylic acid O-H stretch).

-

Upon completion, the solvent and any excess oxalyl chloride are removed under reduced pressure.

-

The resulting crude this compound can be purified by distillation under reduced pressure.

Logical Workflow: Synthesis and Application

This compound is a valuable acylating agent and an intermediate in the synthesis of more complex molecules, such as amides, esters, and ketones. Its utility is highlighted in its ability to introduce the 4-methyl-3-(trifluoromethyl)benzoyl moiety into a target molecule.

The following diagram illustrates the logical workflow from the precursor carboxylic acid to the benzoyl chloride and its subsequent application in forming an amide, a common transformation in medicinal chemistry and materials science.

Caption: Synthesis of the title compound and its subsequent use in an amidation reaction.

References

- 1. scbt.com [scbt.com]

- 2. This compound | 261952-11-8 [chemicalbook.com]

- 3. PubChemLite - this compound (C9H6ClF3O) [pubchemlite.lcsb.uni.lu]

- 4. 4-(Trifluoromethyl)benzoyl chloride | C8H4ClF3O | CID 67607 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-(Trifluoromethyl)benzoyl chloride [webbook.nist.gov]

- 6. 4-(Trifluoromethyl)benzoyl chloride [webbook.nist.gov]

- 7. prepchem.com [prepchem.com]

A Technical Guide to the Reactivity of Fluorinated Acyl Chlorides

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine into organic molecules is a cornerstone of modern medicinal chemistry and materials science, often imparting unique and desirable properties. When fluorine atoms are positioned near an acyl chloride group, they profoundly alter its electronic nature, leading to a significant increase in reactivity. This guide provides an in-depth analysis of the principles governing the reactivity of fluorinated acyl chlorides, supported by comparative data and procedural outlines for their use in synthesis.

Core Principle: The Inductive Effect of Fluorine

The reactivity of an acyl chloride is primarily determined by the electrophilicity of its carbonyl carbon. Fluorine, being the most electronegative element, exerts a powerful electron-withdrawing inductive effect (-I effect).[1][2] When one or more fluorine atoms are located on the α-carbon, they pull electron density away from the carbonyl group. This withdrawal of electron density dramatically increases the partial positive charge on the carbonyl carbon, making it exceptionally susceptible to nucleophilic attack.[2][3]

This effect is cumulative; the more fluorine atoms present, the more electrophilic the carbonyl carbon becomes.[2] For example, the carbonyl carbon in trifluoroacetyl chloride is significantly more electron-deficient than in acetyl chloride.

Caption: Fluorine's inductive effect enhances carbonyl carbon electrophilicity.

Comparative Reactivity and Physicochemical Properties

The enhanced electrophilicity of fluorinated acyl chlorides translates directly into heightened reactivity. They react much more rapidly with nucleophiles than their non-fluorinated analogs.[4][5] This is evident in their vigorous, often violent, reactions with protic nucleophiles like water, alcohols, and amines.[4][6][7] Trifluoroacetyl chloride, a colorless gas at standard temperature, fumes in moist air as it rapidly hydrolyzes to trifluoroacetic acid and hydrogen chloride.[4][7][8]

This high reactivity necessitates careful handling in anhydrous conditions to prevent decomposition.[9]

Table 1: Comparison of a Fluorinated vs. Non-Fluorinated Acyl Chloride

| Property | Ethanoyl Chloride (CH₃COCl) | Trifluoroacetyl Chloride (CF₃COCl) |

| Molar Mass | 78.50 g/mol | 132.47 g/mol [7] |

| Boiling Point | 51 °C[8] | -27 °C[4][7] |

| State at STP | Colorless liquid[8] | Colorless gas[4] |

| Reactivity with Water | Reacts readily, fumes in moist air.[8] | Reacts avidly and violently; fumes in moist air.[4][6][7] The hydrolysis half-life at 25°C is 0.063 seconds.[6] |

| Handling | Requires anhydrous conditions.[9] | Requires specialized containment, anhydrous conditions, and closed systems.[4] |

Key Reactions and Mechanisms

The fundamental reaction pathway for acyl chlorides is nucleophilic acyl substitution. The process involves an initial nucleophilic attack on the carbonyl carbon to form a tetrahedral intermediate, followed by the elimination of the chloride leaving group to yield the substituted product.[10][11] Due to the extreme polarization of the C=O bond in fluorinated acyl chlorides, the initial addition step is significantly accelerated.

References

- 1. reddit.com [reddit.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. nbinno.com [nbinno.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. echemi.com [echemi.com]

- 7. Trifluoroacetyl chloride - Wikipedia [en.wikipedia.org]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]

- 10. byjus.com [byjus.com]

- 11. chem.libretexts.org [chem.libretexts.org]

The Trifluoromethyl Group: A Cornerstone of Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of the trifluoromethyl (CF3) group into molecular scaffolds has become a paramount strategy in contemporary drug design. Its unique electronic and steric properties profoundly influence a molecule's physicochemical and pharmacokinetic profiles, often transforming a promising compound into a viable drug candidate. This technical guide provides a comprehensive overview of the multifaceted role of the trifluoromethyl group in medicinal chemistry, detailing its impact on critical drug-like properties, outlining key experimental methodologies for its evaluation, and visualizing its influence on biological pathways and the drug development process.

The Physicochemical Impact of the Trifluoromethyl Group

The introduction of a trifluoromethyl group can dramatically alter a molecule's metabolic stability, lipophilicity, binding affinity, and bioavailability. These modifications are crucial for optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

Metabolic Stability

One of the most significant advantages of the trifluoromethyl group is its ability to enhance metabolic stability. The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, making the CF3 group exceptionally resistant to enzymatic degradation, particularly by cytochrome P450 (CYP) enzymes.[1][2] By replacing a metabolically labile methyl group or hydrogen atom with a CF3 group, medicinal chemists can block sites of oxidative metabolism, a strategy often referred to as "metabolic switching."[1] This leads to a longer drug half-life, improved bioavailability, and a more predictable pharmacokinetic profile.[1]

Table 1: Comparative Metabolic Stability of Trifluoromethylated vs. Non-Trifluoromethylated Compounds

| Parameter | Drug without Trifluoromethyl Group | Drug with Trifluoromethyl Group | Rationale |

| In Vitro Half-life (t½) | Shorter | Longer | The CF3 group blocks metabolic pathways, leading to a slower clearance of the parent drug.[1] |

| Intrinsic Clearance (CLᵢₙₜ) | Higher | Lower | Blocking metabolism reduces the liver's metabolic capacity for the drug.[1] |

| Number of Metabolites | Generally higher | Significantly reduced | Inhibition of a primary metabolic pathway limits the formation of downstream metabolites.[1] |

Lipophilicity

The trifluoromethyl group is highly lipophilic, which can significantly enhance a molecule's ability to permeate biological membranes, such as the intestinal wall for oral absorption and the blood-brain barrier for central nervous system targets.[3][4][5] This property is critical for improving a drug's absorption and distribution.[3] Lipophilicity is commonly quantified by the partition coefficient (LogP), which measures the ratio of a compound's concentration in a nonpolar solvent (like n-octanol) to its concentration in an aqueous solvent.

Table 2: Effect of Trifluoromethyl Group on Lipophilicity (LogP)

| Compound | LogP | Compound with CF3 Group | LogP |

| Toluene | 2.73 | Trifluorotoluene | 3.33 |

| Aniline | 0.90 | 3-(Trifluoromethyl)aniline | 2.59 |

Note: LogP values are estimations and can vary based on the measurement or calculation method.

Binding Affinity

The strong electron-withdrawing nature of the trifluoromethyl group can significantly influence a molecule's electronic properties, which in turn affects its interactions with biological targets.[3] This can lead to increased binding affinity and potency.[5] The CF3 group can alter the pKa of nearby acidic or basic functional groups, affecting their ionization state at physiological pH and their ability to form hydrogen bonds or electrostatic interactions with a receptor's active site.

Table 3: Impact of Trifluoromethyl Substitution on Acidity (pKa)

| Compound | pKa | Compound with CF3 Group | pKa |

| Aniline | 4.63 | 4-(Trifluoromethyl)aniline | 3.51 |

| Phenol | 9.95 | 4-(Trifluoromethyl)phenol | 8.70 |

Note: A lower pKa value indicates a stronger acid.

A prime example of the trifluoromethyl group's role in enhancing binding affinity and selectivity is the non-steroidal anti-inflammatory drug (NSAID) celecoxib . Celecoxib is a selective COX-2 inhibitor, and its trifluoromethyl group is crucial for its specific interaction with the COX-2 enzyme.[6][7]

Table 4: Comparative COX Inhibition of Celecoxib and a Non-Trifluoromethylated Analog

| Compound | Target | IC50 | Selectivity (COX-1/COX-2 Ratio) |

| SC-560 (non-trifluoromethylated analog) | COX-1 | 9 nM[8] | ~700-1000 fold for COX-1[8] |

| COX-2 | 6.3 µM | ||

| Celecoxib (with trifluoromethyl group) | COX-1 | 2.8 µM[9] | ~7.6 fold for COX-2[9] |

| COX-2 | 0.37 µM[9] |

IC50: The half-maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Bioavailability

By enhancing both metabolic stability and lipophilicity, the trifluoromethyl group often contributes to improved oral bioavailability.[2][3] Increased stability prevents the drug from being prematurely metabolized in the liver (first-pass metabolism), while enhanced lipophilicity improves its absorption from the gastrointestinal tract.

Table 5: Pharmacokinetic Properties of Celecoxib

| Parameter | Value |

| Bioavailability | Not fully determined, but well-absorbed orally[10] |

| Half-life (t½) | Approximately 11 hours[10][11] |

| Protein Binding | ~97%[6] |

Experimental Protocols

To assess the impact of the trifluoromethyl group on a drug candidate's properties, several key in vitro experiments are routinely performed.

Shake-Flask Method for LogP Determination

This is the gold standard method for experimentally determining the lipophilicity of a compound.

Methodology:

-

Preparation of Phases: Prepare n-octanol saturated with water and water saturated with n-octanol to ensure thermodynamic equilibrium.

-

Compound Addition: A known amount of the test compound is dissolved in one of the phases (usually the one in which it is more soluble).

-

Partitioning: The two phases are mixed in a flask and shaken vigorously for a set period to allow the compound to partition between the two immiscible liquids.

-

Phase Separation: The mixture is then centrifuged to ensure complete separation of the n-octanol and aqueous layers.

-

Quantification: The concentration of the compound in each phase is determined using a suitable analytical technique, such as high-performance liquid chromatography (HPLC) with UV detection.

-

Calculation: The LogP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

In Vitro Microsomal Stability Assay

This assay is used to evaluate the metabolic stability of a compound in the presence of liver microsomes, which are rich in drug-metabolizing enzymes.

Methodology:

-

Preparation of Reagents:

-

Thaw cryopreserved liver microsomes (e.g., human, rat) on ice.

-

Prepare a reaction buffer (e.g., phosphate buffer, pH 7.4).

-

Prepare a solution of the test compound.

-

Prepare a solution of a cofactor, typically NADPH, which is required for the activity of most CYP enzymes.

-

-

Incubation:

-

The test compound is incubated with the liver microsomes in the reaction buffer at 37°C.

-

The metabolic reaction is initiated by the addition of NADPH.

-

A control incubation without NADPH is also performed to assess non-enzymatic degradation.

-

-

Time Points: Aliquots of the reaction mixture are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Reaction Termination: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile), which also precipitates the proteins.

-

Sample Processing: The samples are centrifuged to pellet the precipitated proteins, and the supernatant is collected.

-

Analysis: The concentration of the remaining parent compound in the supernatant is quantified using LC-MS/MS (Liquid Chromatography with tandem Mass Spectrometry).

-

Data Analysis: The percentage of the parent compound remaining at each time point is plotted against time. From this data, the in vitro half-life (t½) and intrinsic clearance (CLint) can be calculated.

Radioligand Receptor Binding Assay

This assay is used to determine the affinity of a compound for a specific receptor.

Methodology:

-

Preparation of Materials:

-

A source of the target receptor (e.g., cell membranes expressing the receptor).

-

A radiolabeled ligand (a molecule known to bind to the receptor with high affinity).

-

The unlabeled test compound at various concentrations.

-

Assay buffer.

-

-

Competitive Binding:

-

The receptor preparation is incubated with a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled test compound.

-

The test compound will compete with the radiolabeled ligand for binding to the receptor.

-

-

Incubation: The mixture is incubated to allow the binding to reach equilibrium.

-

Separation of Bound and Free Ligand: The receptor-bound radioligand is separated from the unbound radioligand. This is often achieved by rapid filtration through a filter that retains the cell membranes but allows the unbound ligand to pass through.

-

Quantification: The amount of radioactivity trapped on the filter, which corresponds to the amount of bound radiolabeled ligand, is measured using a scintillation counter.

-

Data Analysis:

-

The amount of bound radioligand is plotted against the concentration of the unlabeled test compound.

-

This competition curve is used to determine the IC50 value of the test compound, which is the concentration that inhibits 50% of the specific binding of the radiolabeled ligand.

-

The IC50 value can be converted to an inhibition constant (Ki), which reflects the affinity of the test compound for the receptor.

-

Visualizations: Signaling Pathways and Experimental Workflows

Signaling Pathway: Celecoxib and the COX-2 Pathway

Celecoxib exerts its anti-inflammatory and analgesic effects by selectively inhibiting the cyclooxygenase-2 (COX-2) enzyme. This prevents the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation and pain.[6][12]

Experimental Workflow: Lead Optimization of a Trifluoromethylated Drug Candidate

The process of optimizing a lead compound containing a trifluoromethyl group involves a cyclical process of design, synthesis, and testing to improve its overall drug-like properties.

Conclusion

The trifluoromethyl group is a powerful tool in the medicinal chemist's arsenal, offering a versatile means to enhance the pharmacokinetic and pharmacodynamic properties of drug candidates. Its ability to improve metabolic stability, modulate lipophilicity and pKa, and increase binding affinity has led to its incorporation in a wide range of successful therapeutic agents. A thorough understanding of its effects, coupled with robust experimental evaluation, is essential for leveraging the full potential of this "super-halogen" in the development of novel and effective medicines.

References

- 1. ClinPGx [clinpgx.org]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. Design and biological activity of trifluoromethyl containing drugs - Wechem [m.wechemglobal.com]

- 6. news-medical.net [news-medical.net]

- 7. What is the mechanism of Celecoxib? [synapse.patsnap.com]

- 8. caymanchem.com [caymanchem.com]

- 9. benchchem.com [benchchem.com]

- 10. Clinical pharmacokinetics and pharmacodynamics of celecoxib: a selective cyclo-oxygenase-2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. Celecoxib pathways: pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]

electronic and lipophilic properties of trifluoromethylated benzoyl chlorides

An In-depth Technical Guide on the Electronic and Lipophilic Properties of Trifluoromethylated Benzoyl Chlorides

Audience: Researchers, scientists, and drug development professionals.

The strategic incorporation of fluorine and fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry. Among these, the trifluoromethyl (-CF3) group is of paramount importance due to its profound impact on a molecule's physicochemical properties. When appended to a benzoyl chloride scaffold, the -CF3 group significantly modulates its electronic and lipophilic character, offering a powerful tool for fine-tuning the properties of active pharmaceutical ingredients (APIs) and other advanced materials.[1] This guide provides a detailed examination of these properties, complete with quantitative data, experimental methodologies, and visual workflows to elucidate the core concepts.

Quantitative Data on Physicochemical Properties

The trifluoromethyl group is a strong electron-withdrawing substituent, a property that is reflected in the Hammett substituent constants (σ).[2] This electronic effect, combined with the group's inherent lipophilicity, makes it a valuable addition in drug design to enhance metabolic stability and membrane permeability.[1] The precise positioning of the -CF3 group on the aromatic ring allows for nuanced control over these parameters.

The data presented below is for the trifluoromethyl substituent and the corresponding trifluoromethylated benzoic acids, which are the hydrolysis products of the benzoyl chlorides.

Table 1: Electronic and Lipophilic Properties of Trifluoromethyl Substituents and Related Compounds

| Isomer Position | Hammett Constant (σ) | pKa of corresponding Benzoic Acid | Predicted LogP of Benzoyl Chloride |

| ortho | N/A | 3.20[3] | 3.12 |

| meta | 0.43 | 3.79 | 3.12 |

| para | 0.54 | 3.66 | 3.12 |

Experimental Protocols

The quantitative determination of the electronic and lipophilic properties of chemical compounds relies on standardized experimental procedures. The following sections detail the methodologies for measuring pKa, LogP, and Hammett constants.

Determination of pKa via Potentiometric Titration

The pKa, or acid dissociation constant, is a critical parameter for predicting the ionization state of a molecule at a given pH. A common and accurate method for its determination is potentiometric titration.[4] This involves titrating the acidic compound (in this case, the trifluoromethylated benzoic acid formed from the hydrolysis of the benzoyl chloride) with a strong base and monitoring the pH.[5] The pKa is the pH at which the concentrations of the acid and its conjugate base are equal, which corresponds to the half-equivalence point on the titration curve.[6]

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-Methyl-3-(trifluoromethyl)benzoyl Chloride using Thionyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of 4-Methyl-3-(trifluoromethyl)benzoyl chloride from 4-Methyl-3-(trifluoromethyl)benzoic acid utilizing thionyl chloride as the chlorinating agent.

Introduction

This compound is a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals. The conversion of the corresponding carboxylic acid to the acyl chloride is a crucial step in creating a more reactive species for subsequent nucleophilic acyl substitution reactions. Thionyl chloride is a widely used reagent for this transformation due to the formation of gaseous byproducts (SO₂ and HCl), which simplifies product purification.

Reaction Mechanism

The reaction of a carboxylic acid with thionyl chloride proceeds through a nucleophilic acyl substitution mechanism. The carboxylic acid oxygen attacks the electrophilic sulfur atom of thionyl chloride, leading to the formation of a chlorosulfite intermediate. This intermediate is highly reactive, and subsequent attack by a chloride ion results in the formation of the acyl chloride and the release of sulfur dioxide and hydrogen chloride as gaseous byproducts. The use of a catalytic amount of N,N-dimethylformamide (DMF) can accelerate the reaction through the formation of the Vilsmeier reagent in situ.

Experimental Protocols

3.1. Materials and Reagents

-

4-Methyl-3-(trifluoromethyl)benzoic acid

-

Thionyl chloride (SOCl₂)

-

N,N-Dimethylformamide (DMF) (catalytic amount)

-

Anhydrous toluene or dichloromethane (reaction solvent)

-

Anhydrous hexane or heptane (for precipitation/washing)

-

Rotary evaporator

-

Inert atmosphere setup (e.g., nitrogen or argon)

-

Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, etc.)

-

Magnetic stirrer and heating mantle

3.2. Synthesis of this compound

-

Preparation: In a flame-dried two- or three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a gas outlet connected to a scrubber (to neutralize HCl and SO₂), and a dropping funnel, add 4-Methyl-3-(trifluoromethyl)benzoic acid (1.0 eq).

-

Solvent Addition: Add anhydrous toluene or dichloromethane as the solvent.

-

Catalyst Addition: Add a catalytic amount of N,N-dimethylformamide (e.g., a few drops).

-

Thionyl Chloride Addition: Under an inert atmosphere, add thionyl chloride (typically 1.5 to 2.0 eq) dropwise to the stirred suspension at room temperature.

-

Reaction: After the addition is complete, heat the reaction mixture to reflux (for toluene, the temperature will be around 110°C; for dichloromethane, around 40°C) and maintain for 2-4 hours, or until the reaction mixture becomes a clear solution and gas evolution ceases.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. To ensure complete removal of thionyl chloride, anhydrous toluene can be added and co-evaporated.

-

-

Purification: The crude this compound is often of sufficient purity for subsequent steps. If further purification is required, vacuum distillation can be performed.

3.3. Safety Precautions

-

Thionyl chloride is a corrosive and toxic substance that reacts violently with water.[1][2] Handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1][2][3]

-

The reaction evolves toxic gases (HCl and SO₂); therefore, the apparatus must be equipped with a gas trap containing a sodium hydroxide solution to neutralize these gases.

-

4-Methyl-3-(trifluoromethyl)benzoic acid and this compound are irritants.[4] Avoid skin and eye contact.

-

All glassware must be thoroughly dried before use to prevent the violent reaction of thionyl chloride with water.[2][5]

Data Presentation

The following table summarizes typical quantitative data for the synthesis of benzoyl chlorides from their corresponding benzoic acids using thionyl chloride, based on analogous procedures.

| Parameter | Value | Reference |

| Starting Material | 4-Methyl-3-(trifluoromethyl)benzoic acid | - |

| Reagent | Thionyl chloride | General procedure for acid chloride formation |

| Catalyst | N,N-Dimethylformamide (DMF) | Catalyzes the reaction |

| Solvent | Toluene or Dichloromethane | Anhydrous conditions are crucial |

| Reactant Ratio (Acid:SOCl₂) | 1 : 1.5 - 2.0 | A slight excess of thionyl chloride ensures complete conversion |

| Reaction Temperature | Reflux (40-110 °C) | Dependent on the solvent used |

| Reaction Time | 2 - 4 hours | Monitored by the cessation of gas evolution and the formation of a clear solution |

| Yield | >95% (typical for similar reactions) | High yields are generally achieved due to the straightforward nature of the reaction and work-up |

| Purity | High (often used without further purification) | The crude product is typically of high purity after removal of volatile reagents and byproducts. |

Visualizations

Diagram 1: Experimental Workflow for the Synthesis of this compound

Caption: Synthesis workflow diagram.

Diagram 2: Logical Relationship of Reaction Components

Caption: Reaction components relationship.

References

Application Notes and Protocols for Friedel-Crafts Acylation using 4-Methyl-3-(trifluoromethyl)benzoyl chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Friedel-Crafts acylation is a cornerstone of synthetic organic chemistry, enabling the formation of carbon-carbon bonds through the introduction of an acyl group onto an aromatic ring. This reaction is of paramount importance in the pharmaceutical and agrochemical industries for the synthesis of complex molecular architectures. The use of substituted benzoyl chlorides, such as 4-Methyl-3-(trifluoromethyl)benzoyl chloride, allows for the introduction of unique structural motifs that can significantly influence the biological activity, metabolic stability, and pharmacokinetic properties of a molecule. The trifluoromethyl group, in particular, is a valuable substituent in drug design due to its strong electron-withdrawing nature and its ability to enhance lipophilicity.

This document provides a detailed protocol for the Friedel-Crafts acylation of various aromatic substrates using this compound. It includes information on reaction conditions, catalyst selection, and expected outcomes, as well as safety precautions and work-up procedures.

Reaction Principle

The Friedel-Crafts acylation proceeds via an electrophilic aromatic substitution mechanism. A strong Lewis acid catalyst, most commonly aluminum chloride (AlCl₃), is employed to activate the acyl chloride, forming a highly electrophilic acylium ion. This acylium ion is then attacked by the electron-rich aromatic ring, leading to the formation of a sigma complex (arenium ion). Subsequent deprotonation of the sigma complex restores the aromaticity of the ring and yields the desired aryl ketone. The resulting ketone forms a complex with the Lewis acid, necessitating the use of stoichiometric amounts of the catalyst.

Materials and Methods

Reagents and Solvents

-

This compound (CAS 261952-11-8)

-

Anhydrous aluminum chloride (AlCl₃)

-

Aromatic substrate (e.g., benzene, toluene, anisole, chlorobenzene)

-

Anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE)

-

Hydrochloric acid (HCl), aqueous solution (e.g., 2 M)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Organic solvents for purification (e.g., hexanes, ethyl acetate)

Equipment

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Addition funnel

-

Inert atmosphere setup (e.g., nitrogen or argon balloon)

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Chromatography equipment (for purification)

Experimental Protocol: General Procedure for Friedel-Crafts Acylation

This protocol provides a general method for the Friedel-Crafts acylation of an aromatic substrate with this compound. Optimization of reaction time, temperature, and stoichiometry may be required for specific substrates.

-

Reaction Setup:

-

To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add the aromatic substrate (1.0 eq.) and the chosen anhydrous solvent (e.g., DCM or DCE).

-

Cool the mixture to 0 °C using an ice bath.

-

-

Catalyst Addition:

-

Carefully add anhydrous aluminum chloride (1.1 - 1.5 eq.) to the stirred solution in portions. The addition is exothermic and may cause the evolution of HCl gas if any moisture is present.

-

-

Acyl Chloride Addition:

-

Dissolve this compound (1.0 eq.) in a minimal amount of the anhydrous solvent in an addition funnel.

-

Add the acyl chloride solution dropwise to the reaction mixture over a period of 15-30 minutes, maintaining the temperature at 0 °C.

-

-

Reaction Progression:

-

After the addition is complete, allow the reaction to stir at 0 °C for an additional 30 minutes.

-

The reaction can then be allowed to warm to room temperature and stirred for 2-24 hours. The progress of the reaction should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). For less reactive substrates, gentle heating may be required.

-

-

Work-up Procedure:

-

Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and concentrated HCl. This should be done in a well-ventilated fume hood as HCl gas will be evolved.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent (e.g., DCM) two to three times.

-

Combine the organic layers and wash sequentially with 2 M HCl, water, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

-

Purification:

-

The crude product can be purified by a suitable method, such as column chromatography on silica gel or recrystallization, to afford the desired (aryl)(4-methyl-3-(trifluoromethyl)phenyl)methanone.

-

Data Presentation: Expected Yields and Regioselectivity

The yield and regioselectivity of the Friedel-Crafts acylation are highly dependent on the nature of the aromatic substrate. The following table provides an illustrative guide to the expected outcomes.

| Aromatic Substrate | Activating/Deactivating Nature | Expected Major Isomer(s) | Illustrative Yield Range (%) |

| Benzene | Neutral | - | 60-80 |

| Toluene | Activating (ortho, para-directing) | 4-(4-Methyl-3-(trifluoromethyl)benzoyl)toluene (para isomer) | 70-90 |

| Anisole | Strongly Activating (ortho, para-directing) | 4-(4-Methyl-3-(trifluoromethyl)benzoyl)anisole (para isomer) | 80-95 |

| Chlorobenzene | Deactivating (ortho, para-directing) | 4-(4-Methyl-3-(trifluoromethyl)benzoyl)chlorobenzene (para isomer) | 40-60 |

Note: The yields presented are illustrative and may vary based on the specific reaction conditions and the scale of the reaction. The strong directing effect of activating groups and steric hindrance generally favor the formation of the para-isomer.

Visualizations

Reaction Workflow

Caption: Experimental workflow for the Friedel-Crafts acylation.

Signaling Pathway: Friedel-Crafts Acylation Mechanism

Caption: Mechanism of the Friedel-Crafts acylation reaction.

Safety and Handling

-

This compound is corrosive and a lachrymator. It reacts with moisture to produce HCl gas. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Aluminum chloride is a corrosive solid that reacts violently with water, releasing heat and HCl gas. It should be handled in a dry environment, and all glassware must be thoroughly dried before use.

-

The Friedel-Crafts acylation reaction can be exothermic. Proper temperature control is crucial, especially during the addition of the Lewis acid and acyl chloride.

-

The quenching step involves the generation of a significant amount of HCl gas and should be performed with extreme caution in a fume hood.

Applications in Drug Development

The introduction of the 4-methyl-3-(trifluoromethyl)benzoyl moiety can be a key step in the synthesis of various pharmacologically active compounds. The trifluoromethyl group is known to enhance metabolic stability by blocking sites of oxidative metabolism. Furthermore, its lipophilicity can improve membrane permeability and binding affinity to biological targets. The methyl group provides an additional point for structural modification or can influence the electronic properties of the aromatic system. The resulting aryl ketones are versatile intermediates that can be further modified, for example, by reduction of the ketone to an alkyl group, to access a wider range of chemical diversity for drug discovery programs.

Synthesis of 4-Methyl-3-(trifluoromethyl)benzoyl Chloride: An Application of the Vilsmeier-Haack Reaction and Subsequent Transformations

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the multi-step synthesis of 4-Methyl-3-(trifluoromethyl)benzoyl chloride, a valuable intermediate in pharmaceutical and agrochemical research. The synthetic route commences with the formylation of 2-(trifluoromethyl)toluene via a proposed Vilsmeier-Haack reaction to yield 4-Methyl-3-(trifluoromethyl)benzaldehyde. This aldehyde is subsequently oxidized to the corresponding carboxylic acid, which is then converted to the final acid chloride.

Introduction

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2] It typically employs a Vilsmeier reagent, generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃) or oxalyl chloride.[3][4] While the reaction is highly effective for activated substrates, its application to electron-deficient rings, such as those bearing a trifluoromethyl group, can be challenging and may require careful optimization of reaction conditions.

This protocol outlines a three-step synthesis beginning with a proposed Vilsmeier-Haack formylation of 2-(trifluoromethyl)toluene. The resulting aldehyde is then oxidized to 4-Methyl-3-(trifluoromethyl)benzoic acid, a stable intermediate. The final step involves the conversion of this carboxylic acid to the desired this compound using a standard chlorinating agent.

Overall Synthetic Scheme

Caption: Three-step synthesis of this compound.

Experimental Protocols

Step 1: Vilsmeier-Haack Formylation of 2-(Trifluoromethyl)toluene (Proposed)

Note: The Vilsmeier-Haack reaction on electron-deficient substrates like 2-(trifluoromethyl)toluene may require forcing conditions and optimization to achieve satisfactory yields. The following is a general protocol based on standard Vilsmeier-Haack procedures.

Materials:

-

2-(Trifluoromethyl)toluene

-

N,N-Dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃)

-

Dichloromethane (DCM, anhydrous)

-

Sodium acetate

-

Deionized water

-

Diethyl ether

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, add anhydrous DMF (3 equivalents) and anhydrous dichloromethane.

-

Cool the flask to 0 °C in an ice bath.

-

Slowly add phosphorus oxychloride (1.2 equivalents) dropwise via the dropping funnel, maintaining the temperature below 5 °C.

-

Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.

-

Add 2-(trifluoromethyl)toluene (1 equivalent) to the reaction mixture.

-

Allow the reaction to warm to room temperature and then heat to reflux (or a higher temperature if necessary, monitoring by TLC or GC). The reaction time can vary significantly and may require monitoring over 24-48 hours.

-

After completion, cool the reaction mixture to 0 °C and slowly quench by the addition of a saturated aqueous solution of sodium acetate.

-

Extract the product with diethyl ether.

-

Wash the combined organic layers with deionized water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude 4-Methyl-3-(trifluoromethyl)benzaldehyde by column chromatography on silica gel.

Step 2: Oxidation of 4-Methyl-3-(trifluoromethyl)benzaldehyde to 4-Methyl-3-(trifluoromethyl)benzoic acid

Materials:

-

4-Methyl-3-(trifluoromethyl)benzaldehyde

-

Potassium permanganate (KMnO₄) or other suitable oxidant (e.g., Jones reagent)

-

Acetone or a suitable solvent mixture

-

Sulfuric acid (dilute)

-

Sodium bisulfite

-

Deionized water

-

Dichloromethane or other suitable extraction solvent

Procedure:

-

Dissolve 4-Methyl-3-(trifluoromethyl)benzaldehyde (1 equivalent) in acetone in a round-bottom flask.

-

Cool the solution in an ice bath.

-

Slowly add a solution of potassium permanganate (approximately 2 equivalents) in water dropwise, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the mixture to stir at room temperature until the purple color disappears (indicating consumption of the permanganate).

-

Filter the mixture to remove the manganese dioxide precipitate and wash the solid with acetone.

-

Combine the filtrate and washings and remove the acetone under reduced pressure.

-

Acidify the remaining aqueous solution with dilute sulfuric acid to precipitate the carboxylic acid.

-

If any brown manganese dioxide remains, add a small amount of sodium bisulfite until the solution is colorless.

-

Collect the precipitated 4-Methyl-3-(trifluoromethyl)benzoic acid by filtration, wash with cold deionized water, and dry under vacuum.

Step 3: Conversion of 4-Methyl-3-(trifluoromethyl)benzoic acid to this compound

Two common reagents for this conversion are thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂).

Method A: Using Thionyl Chloride

Materials:

-

4-Methyl-3-(trifluoromethyl)benzoic acid

-

Thionyl chloride (SOCl₂)

-

N,N-Dimethylformamide (DMF, catalytic amount)

-

Anhydrous toluene or dichloromethane

Procedure:

-

In a fume hood, place 4-Methyl-3-(trifluoromethyl)benzoic acid (1 equivalent) in a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap for acidic gases (HCl and SO₂).

-

Add an excess of thionyl chloride (2-5 equivalents) and a catalytic amount of DMF (1-2 drops).

-